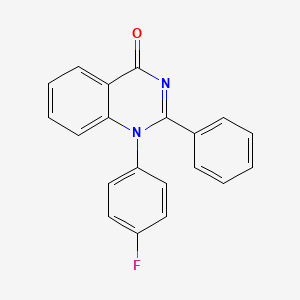
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one typically involves the condensation of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学研究应用
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one can be compared with other similar compounds, such as:
2-Phenylquinazolin-4(1H)-one: Lacks the 4-fluorophenyl group, which may result in different chemical and biological properties.
4-Fluorophenylquinazolin-4(1H)-one:
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one: The presence of a chlorine atom instead of a fluorine atom can lead to different reactivity and biological activities.
生物活性
1-(4-Fluorophenyl)-2-phenylquinazolin-4(1H)-one is a compound within the quinazolinone family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of quinazolinones typically involves various methods including condensation reactions between appropriate amines and carbonyl compounds. Recent advancements have highlighted greener synthetic pathways that utilize less hazardous reagents and solvents. For example, oxidative coupling methods have been employed to synthesize derivatives with high yields under mild conditions .
Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study evaluating a series of quinazolin-4(3H)-one derivatives found that many displayed potent inhibitory effects on human breast adenocarcinoma (MCF-7) cells, with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | MCF-7 | 8.2 |
| This compound | MCF-7 | 6.5 |
This table summarizes the cytotoxic effects observed in vitro, indicating the potential of this compound as an anticancer agent.
Anti-inflammatory Activity
In addition to anticancer properties, quinazolinone derivatives have been investigated for their anti-inflammatory effects. A study demonstrated that several synthesized quinazolinones exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, suggesting their potential use in treating inflammatory diseases . The molecular docking studies indicated favorable binding affinities to targets involved in inflammatory pathways.
Study on Anticancer Activity
In a comprehensive study published in Medicinal Chemistry, researchers synthesized multiple quinazolinone derivatives and evaluated their effects on various cancer cell lines. The study found that this compound showed promising results against MCF-7 cells with an IC50 value of approximately 6.5 µM, indicating its potential for further development as an anticancer drug .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of quinazolinones, where the synthesized compounds were tested for their ability to reduce edema in animal models. The results showed that certain derivatives exhibited superior efficacy compared to traditional anti-inflammatory drugs like indomethacin, highlighting their therapeutic potential .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Quinazolinones are known to inhibit various tyrosine kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : These compounds may interfere with signaling pathways that mediate inflammation, thus reducing edema and pain.
属性
分子式 |
C20H13FN2O |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
YFCJZLSNTDGHGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















